
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of pyridinecarboxylic acid, featuring a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester typically involves the esterification of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 2-Pyridinecarboxylic acid, 6-amino-3-methyl-, ethyl ester or 2-Pyridinecarboxylic acid, 6-thio-3-methyl-, ethyl ester.
Oxidation: Products include 2-Pyridinecarboxylic acid, 6-bromo-3-formyl-, ethyl ester or 2-Pyridinecarboxylic acid, 6-bromo-3-carboxy-, ethyl ester.
Reduction: Products include 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl alcohol.
Scientific Research Applications
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the ester functional group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid, 6-methyl-: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Pyridinecarboxylic acid, 6-bromo-: Lacks the methyl group, which may affect its steric properties and reactivity.
2-Pyridinecarboxylic acid, 3-methyl-: Lacks the bromine atom at the 6th position, which may influence its chemical behavior.
Uniqueness
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. These functional groups can influence its reactivity, binding affinity, and specificity in various applications.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
ethyl 6-bromo-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-5-7(10)11-8/h4-5H,3H2,1-2H3 |
InChI Key |
VIVLIGLGSQGLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


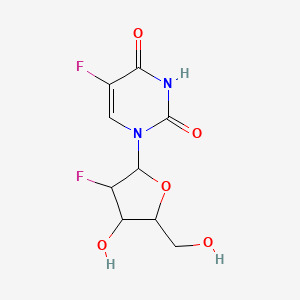
![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)

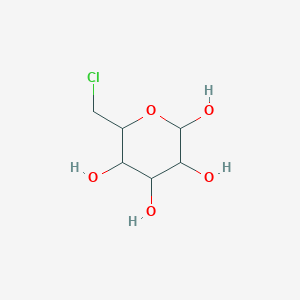

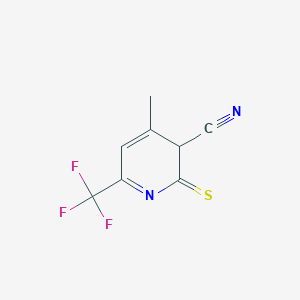
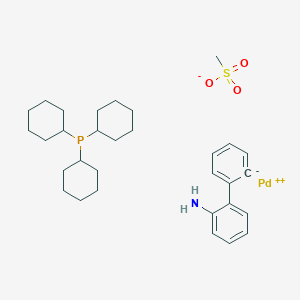
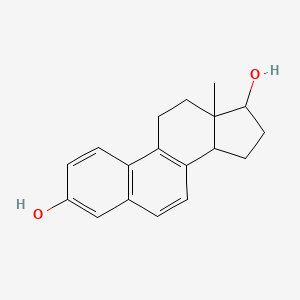
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)

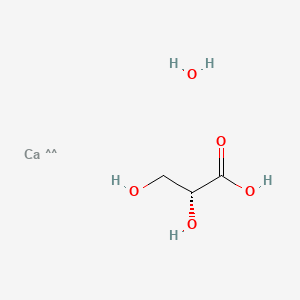
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)
